The synthesis of 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, including:
These methods ensure that the final product retains the desired functional groups for biological activity.
The molecular structure of 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide can be described as follows:
COc1ccc(NC(=O)CCNS(=O)(=O)c2csc(C)cc2)cc1
The reactions involving 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide are primarily centered on its interactions with biological targets:
The mechanism of action for 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is likely related to its ability to interact with specific biological targets:
4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide has potential applications in several scientific fields:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: